pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
pentyl 2-(4-oxo-2-phenylquinazolin-3-yl)acetate |
InChI |
InChI=1S/C21H22N2O3/c1-2-3-9-14-26-19(24)15-23-20(16-10-5-4-6-11-16)22-18-13-8-7-12-17(18)21(23)25/h4-8,10-13H,2-3,9,14-15H2,1H3 |
InChI Key |
LBPIRCZAJJESMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CN1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 2-Phenylquinazolin-4(3H)-One with Pentyl Chloroacetate
Procedure :
-
Quinazolinone Core Synthesis :
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N-Alkylation with Pentyl Chloroacetate :
-
The 3-position nitrogen of the quinazolinone is alkylated using pentyl chloroacetate under phase-transfer catalysis (PTC).
-
Conditions :
-
Reaction :
-
Optimization Insights :
Acylation-Ring Closure Strategy
Procedure :
-
Benzoxazinone Intermediate Synthesis :
-
Ring Opening with Aniline :
-
Esterification with Pentanol :
Challenges :
Microwave-Assisted One-Pot Synthesis
Procedure :
-
One-Pot Cyclization and Alkylation :
Advantages :
Comparative Analysis of Synthesis Routes
| Method | Steps | Yield (%) | Time | Catalyst | Key Advantage |
|---|---|---|---|---|---|
| Alkylation (MW + PTC) | 2 | 78–85 | 10 min | TBAB | High efficiency, minimal steps |
| Acylation-Ring Closure | 3 | 45–50 | 6–8 hours | None | Well-established pathway |
| One-Pot MW Synthesis | 1 | 80–88 | 12 min | TBAB | Eco-friendly, scalable |
Experimental Optimization and Challenges
Solvent Selection
Catalytic Systems
Chemical Reactions Analysis
Reaction Mechanism
The reaction proceeds through tautomerism between the thione and thiolate forms of the quinazolinone precursor:
-
Thione-Thiolate Conversion :
-
Nucleophilic Substitution :
Structural Characterization
Crystallographic Analysis (from ethyl analog studies):
-
The quinazoline ring forms a dihedral angle of ~86.8° with the phenyl substituent .
-
Hydrogen bonding (C—H⋯O) dominates intermolecular interactions, forming columnar structures .
-
Hirshfeld Surface Analysis :
Alternative Synthetic Approaches
Green Chemistry Methods :
-
Deep Eutectic Solvents (DES) : Choline chloride:urea (1:2 ratio) enables efficient synthesis under microwave irradiation at 80–120°C .
-
Microwave-Assisted Synthesis :
Comparative Analysis of Quinazolinone Derivatives
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | Sulfanyl group at C2 | Anticancer activity |
| 4-(E)-2-(4-Oxo-3-phenyldihydroquinazolin-2-yl)ethenyl benzene sulfonamide | Sulfonamide substituent | COX-2 inhibition |
| Pentyl analog | Pentyl group at C2 | Enhanced solubility |
Data adapted from structural analogs .
Challenges and Considerations
-
Reactivity : Electron-deficient substituents (e.g., nitro groups) may hinder reactivity during substitution .
-
Scalability : Traditional methods often require multistep procedures, whereas green chemistry approaches improve atom economy .
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Structural Stability : The quinazolinone core’s tautomerism influences reaction outcomes and product stability .
Scientific Research Applications
Chemical Synthesis
The synthesis of pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate typically involves the reaction between 2-mercapto-3-phenylquinazolin-4(3H)-one and pentyl chloroacetate. This reaction leads to the formation of the desired ester compound through nucleophilic substitution, which is a common method for synthesizing quinazolinone derivatives .
Biological Activities
1. Antimicrobial Properties
- Numerous studies have reported the antimicrobial activities of quinazolinone derivatives, including this compound. The compound has shown significant antibacterial effects against various pathogens, including Proteus vulgaris and Bacillus subtilis, with notable zones of inhibition . The structure of quinazolinones allows for modifications that can enhance their efficacy against both gram-positive and gram-negative bacteria.
2. Anticancer Activity
- This compound has been investigated for its potential as an anticancer agent. Several derivatives have demonstrated cytotoxic effects against human cancer cell lines, including leukemia and breast adenocarcinoma cells. For instance, compounds derived from quinazolinones have shown IC50 values indicating potent inhibitory activity against tumor cell proliferation . The mechanism of action often involves the inhibition of key enzymes associated with cancer progression, such as cyclooxygenase-2 (COX-2).
3. Anti-inflammatory Effects
- The anti-inflammatory properties of quinazolinone derivatives make them candidates for developing new therapeutic agents. Studies indicate that these compounds can inhibit inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation .
Case Studies and Research Findings
A variety of research studies have explored the applications of this compound and its derivatives:
Mechanism of Action
The mechanism of action of PENTYL 2-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes involved in cell proliferation, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer . By binding to the active site of these enzymes, the compound prevents their normal function, leading to reduced cell growth and inflammation .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate and related compounds:
Key Observations:
Ester Chain Length: The pentyl group in the target compound increases molecular weight (MW) and lipophilicity compared to ethyl esters (e.g., and ). This may enhance tissue penetration but reduce aqueous solubility. Pentyl acetate, a simple ester, has a boiling point of 149.9°C , suggesting that the quinazolinone core in the target compound would further elevate thermal stability due to aromaticity.
Heterocyclic Core: Quinazolinones (4-oxo) vs. Benzoxazines (2-oxo): Quinazolinones are associated with pharmacological activity (e.g., kinase inhibition), whereas benzoxazines are often industrial intermediates .
Functional Groups :
- Thioacetate vs. Acetate : Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate contains a sulfur atom, which may confer higher reactivity (e.g., susceptibility to oxidation) compared to the oxygen-linked acetate in the target compound.
Biological Activity
Pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including data tables and significant case studies.
Chemical Structure and Synthesis
The compound belongs to the quinazolinone family, characterized by a quinazoline core structure that is often associated with diverse pharmacological activities. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors, leading to the formation of the desired quinazolinone derivatives.
Antibacterial Activity
Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing similar quinazoline structures demonstrated potent activity against various bacterial strains, including Proteus vulgaris and Bacillus subtilis.
Table 1: Antibacterial Activity of Quinazolinone Derivatives
| Compound Name | Zone of Inhibition (cm) | Bacterial Strain |
|---|---|---|
| 9a | 1.1 | Proteus vulgaris |
| 9h | 1.4 | Bacillus subtilis |
These results suggest that modifications at specific positions on the quinazoline ring can enhance antibacterial efficacy, with certain substitutions yielding compounds with increased potency compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC-3), and lung cancer (NCI-H23).
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 5t | 0.5 | SW620 (Colon Cancer) |
| 7b | 0.8 | PC-3 (Prostate Cancer) |
| 5n | 0.6 | NCI-H23 (Lung Cancer) |
The most potent derivative, compound 5t, was found to be up to five times more effective than the standard chemotherapy drug 5-fluorouracil (5-FU). This heightened activity is attributed to structural modifications that enhance interaction with cellular targets involved in apoptosis pathways, such as caspases .
The biological activity of this compound can be linked to its ability to induce apoptosis in cancer cells through caspase activation. Research has shown that certain derivatives significantly activate caspases, leading to programmed cell death in malignant cells. Additionally, studies utilizing molecular docking simulations suggest that these compounds may serve as allosteric inhibitors of procaspase-3, further elucidating their mechanism of action .
Case Studies and Clinical Relevance
Several case studies highlight the therapeutic potential of quinazolinone derivatives in clinical settings. For example, a study conducted on MDA-MB-231 cells demonstrated a significant reduction in cell viability upon treatment with synthesized quinazolinone analogues. The investigation utilized MTT assays to quantify cytotoxicity and revealed promising results for further development into anticancer agents .
Q & A
What are the recommended synthetic routes and characterization methods for pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate and its analogues?
Basic Research Question
The synthesis typically involves multi-step reactions starting with the preparation of the quinazolinone core, followed by functionalization. For example, urea/thiourea analogues are synthesized by reacting 4-oxo-2-phenylquinazolin-3(4H)-yl intermediates with substituted phenyl isocyanates or isothiocyanates . Characterization includes:
- IR spectroscopy to confirm carbonyl (1674 cm⁻¹) and NH stretches (3286 cm⁻¹).
- ¹H NMR for aromatic protons (δ 6.95–7.94 ppm) and NH signals (δ 8.5–8.6 ppm).
- ESI-MS for molecular ion validation (e.g., m/z 356.13 for C21H16N4O2) .
Physical constants (melting points, solubility) and Lipinski’s Rule of Five compliance (e.g., molecular weight <500, logP <5) should also be assessed .
How can researchers design experiments to evaluate the anticancer activity of quinazolinone derivatives?
Basic Research Question
Anticancer screening against cell lines (e.g., MDA-MB-231) is conducted via MTT assays at concentrations like 10–100 μM. Activity is measured as % cell viability relative to basal growth. For instance, SS-02 showed significant inhibition at 10 μM, while SS-04 exhibited dose-independent effects, necessitating one-way ANOVA for statistical validation . If IC50 cannot be determined due to inconsistent dose-response patterns (as seen in some analogues), focus on structural motifs that enhance bioavailability or solubility for further optimization .
What strategies are effective for structure-activity relationship (SAR) studies of quinazolinone-based compounds?
Advanced Research Question
SAR analysis involves systematic substitution at the quinazolinone core. For example:
- Urea/thiourea substitutions at position 1 improve TACE (Tumor Necrosis Factor-α Converting Enzyme) inhibition, a target for anticancer agents .
- Phenyl ring modifications (e.g., electron-withdrawing groups) enhance antibacterial activity against S. aureus and E. coli .
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with TACE or bacterial enzymes, prioritizing analogues with hydrogen-bonding interactions or steric complementarity .
How should researchers address contradictory data in dose-response experiments?
Advanced Research Question
Non-linear dose-response curves (e.g., lack of IC50) may indicate off-target effects or cytotoxicity thresholds. Mitigation strategies include:
- Repeating assays with extended concentration ranges.
- Validating via orthogonal assays (e.g., apoptosis markers, caspase activation).
- Performing cheminformatics analysis to identify physicochemical outliers (e.g., poor solubility) using tools like OSIRIS .
What methodologies are used to optimize drug-likeness in quinazolinone derivatives?
Advanced Research Question
Optimization focuses on:
- Lipinski parameters : Adjust alkyl chain lengths (e.g., pentyl vs. ethyl) to improve logP and solubility .
- Bioisosteric replacement : Substitute thiourea with urea to reduce toxicity while retaining activity .
- Prodrug strategies : Esterification (e.g., pentyl acetate) enhances membrane permeability, as seen in related compounds .
How can molecular docking guide the design of quinazolinone analogues targeting specific enzymes?
Advanced Research Question
Docking studies against targets like TACE involve:
Protein preparation : Retrieve TACE structure (PDB ID: 3D7T) and remove water molecules.
Ligand preparation : Generate 3D conformers of quinazolinone derivatives.
Grid box placement : Focus on the catalytic zinc-binding domain.
Results from analogues like SS-01 (binding energy: −8.2 kcal/mol) highlight the importance of hydrophobic interactions with Val124 and hydrogen bonds with His405 .
What experimental approaches validate the multi-target potential of quinazolinone derivatives?
Advanced Research Question
Screen for dual anticancer/antibacterial activity using:
- Anti-inflammatory assays : Measure COX-2 inhibition via ELISA.
- Antioxidant tests : DPPH radical scavenging at 50–200 μg/mL .
Prioritize compounds with balanced activity (e.g., SS-04 showed 60% COX-2 inhibition and 70% S. aureus growth suppression) .
How can researchers assess the stability of pentyl acetate-containing derivatives in formulation studies?
Advanced Research Question
Evaluate hydrolytic stability under physiological conditions (pH 7.4, 37°C) via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
